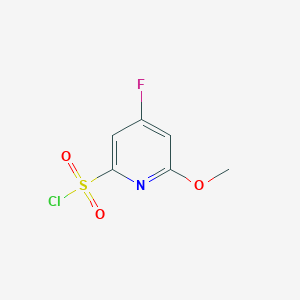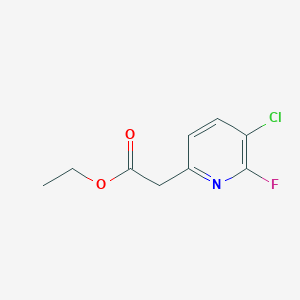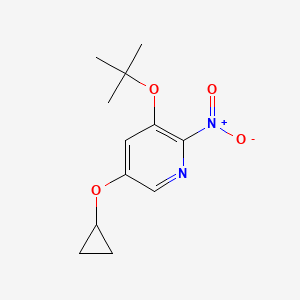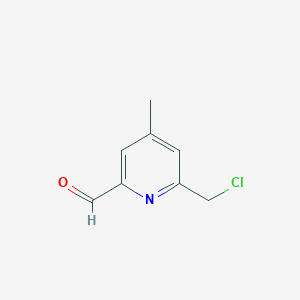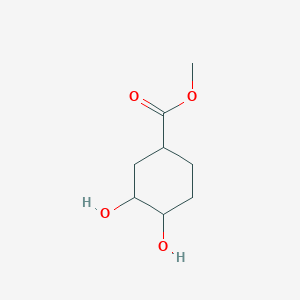
Methyl 3,4-dihydroxycyclohexane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3,4-dihydroxycyclohexane-1-carboxylate is an organic compound with the molecular formula C8H14O4 It features a six-membered cyclohexane ring with two hydroxyl groups at positions 3 and 4, and a carboxylate ester group at position 1
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,4-dihydroxycyclohexane-1-carboxylate typically involves the esterification of 3,4-dihydroxycyclohexane-1-carboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
3,4-dihydroxycyclohexane-1-carboxylic acid+methanolacid catalystMethyl 3,4-dihydroxycyclohexane-1-carboxylate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts, such as ion-exchange resins, can enhance the reaction rate and facilitate the separation of the product from the reaction mixture.
化学反応の分析
Types of Reactions
Methyl 3,4-dihydroxycyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products
Oxidation: Formation of 3,4-dioxocyclohexane-1-carboxylate or 3,4-dihydroxycyclohexane-1-carboxylic acid.
Reduction: Formation of 3,4-dihydroxycyclohexane-1-methanol.
Substitution: Formation of 3,4-dihalocyclohexane-1-carboxylate.
科学的研究の応用
Methyl 3,4-dihydroxycyclohexane-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of polymers and other advanced materials.
作用機序
The mechanism of action of Methyl 3,4-dihydroxycyclohexane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups can form hydrogen bonds with active sites, while the ester group can undergo hydrolysis to release the active carboxylic acid. These interactions can modulate biochemical pathways and influence cellular processes.
類似化合物との比較
Similar Compounds
Methyl 3,4-dihydroxybenzoate: Similar structure but with a benzene ring instead of a cyclohexane ring.
Methyl 3,4-dihydroxyphenylacetate: Contains a phenyl ring with an additional methylene group.
Methyl 3,4-dihydroxycinnamate: Features a phenyl ring with a conjugated double bond.
Uniqueness
Methyl 3,4-dihydroxycyclohexane-1-carboxylate is unique due to its cyclohexane ring, which imparts different steric and electronic properties compared to aromatic rings. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
特性
分子式 |
C8H14O4 |
|---|---|
分子量 |
174.19 g/mol |
IUPAC名 |
methyl 3,4-dihydroxycyclohexane-1-carboxylate |
InChI |
InChI=1S/C8H14O4/c1-12-8(11)5-2-3-6(9)7(10)4-5/h5-7,9-10H,2-4H2,1H3 |
InChIキー |
SHNNPNZMDZPVLC-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1CCC(C(C1)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,6,7,8-Tetrahydronaphtho[2,3-D][1,3]dioxol-5-amine](/img/structure/B14854995.png)


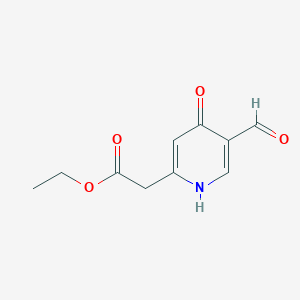

![3-(Benzo[d]furan-2-yl)acrylic acid methyl ester](/img/structure/B14855030.png)



